



Application Notes & Protocols: Utilizing RNA Sequencing to Analyze Off-Target Effects of Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tofersen	
Cat. No.:	B15588228	Get Quote

Introduction

Tofersen (QALSODY™) is an antisense oligonucleotide (ASO) designed to treat a specific form of amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene. By binding to SOD1 mRNA, **Tofersen** promotes its degradation by RNase H, thereby reducing the synthesis of the toxic SOD1 protein. While highly specific, the potential for off-target effects, where the ASO binds to and affects unintended RNA molecules, is a critical aspect of its safety and efficacy profile. RNA sequencing (RNA-seq) is a powerful, unbiased method for comprehensively evaluating these off-target effects on a transcriptomewide scale.

These application notes provide a detailed protocol for utilizing RNA sequencing to identify and quantify the off-target effects of **Tofersen** in a relevant cell culture model. The described workflow covers experimental design, sample preparation, sequencing, and bioinformatic analysis.

Experimental Protocol: RNA-Seq for Tofersen Off- Target Analysis

This protocol outlines the key steps for assessing the transcriptome-wide effects of **Tofersen** treatment.



1. Cell Culture and Tofersen Treatment

- Cell Line: Human motor neuron-like cell line (e.g., NSC-34) or patient-derived induced pluripotent stem cell (iPSC)-derived motor neurons carrying a SOD1 mutation.
- Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
- Experimental Groups:
 - Tofersen-treated group
 - Negative control ASO-treated group (a sequence with no known target in the human transcriptome)
 - Untreated or vehicle-treated control group

Procedure:

- Plate cells at a desired density and allow them to adhere and stabilize for 24 hours.
- Prepare fresh dilutions of **Tofersen** and the negative control ASO in the appropriate delivery vehicle (e.g., lipofectamine).
- Treat the cells with the specified concentrations of Tofersen or control ASO.
- Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to capture both early and late transcriptional changes.
- Harvest the cells for RNA extraction.

2. RNA Extraction and Quality Control

- Method: Use a reputable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
- Quality Control:



- Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA sequencing.
- 3. RNA Sequencing Library Preparation and Sequencing
- Library Preparation:
 - Start with 1 μg of total RNA per sample.
 - Use a poly(A) selection method to enrich for mRNA.
 - Fragment the enriched mRNA.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and adapter ligation.
 - Amplify the library with a limited number of PCR cycles to minimize bias.
- · Sequencing:
 - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
 - Aim for a sequencing depth of at least 20 million paired-end reads per sample to ensure sufficient coverage for differential gene expression analysis.

Data Presentation: Analysis of Off-Target Effects

The following tables summarize hypothetical quantitative data from an RNA-seq experiment designed to assess the off-target effects of **Tofersen**.



Table 1: Summary of Differentially Expressed Genes (DEGs) in Tofersen-Treated Cells

Comparison Group	Total DEGs	Upregulated Genes	Downregulated Genes
Tofersen vs. Untreated	152	89	63
Tofersen vs. Negative Control ASO	78	45	33
Negative Control ASO vs. Untreated	25	15	10

Table 2: Top 5 Potential Off-Target Genes Modulated by Tofersen

Gene Symbol	Gene Name	Log2 Fold Change (vs. Untreated)	p-value	Putative Off- Target Binding Site Homology to SOD1
SOD1	Superoxide Dismutase 1	-2.58	1.2e-50	On-Target
NNAT	Neuronatin	1.89	3.4e-08	15/20 bases
SCN3A	Sodium Voltage- Gated Channel Alpha Subunit 3	-1.52	7.1e-07	14/20 bases
HSPB1	Heat Shock Protein Family B (Small) Member 1	1.35	9.8e-06	13/20 bases
GAPDH	Glyceraldehyde- 3-Phosphate Dehydrogenase	0.12	0.85	8/20 bases

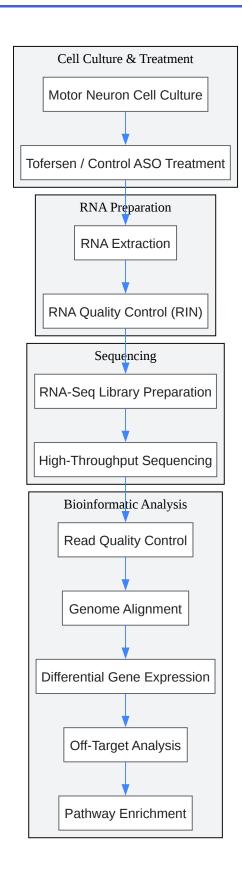
Table 3: Enriched Signaling Pathways from Differentially Expressed Genes



Pathway Name	p-value	Genes Involved
Unfolded Protein Response	1.5e-05	HSPB1, XBP1, ATF4
Axon Guidance	3.2e-04	SEMA3A, ROBO2
Glutamate Receptor Signaling	8.9e-04	GRIA2, GRIN1

Visualizations: Workflows and Pathways

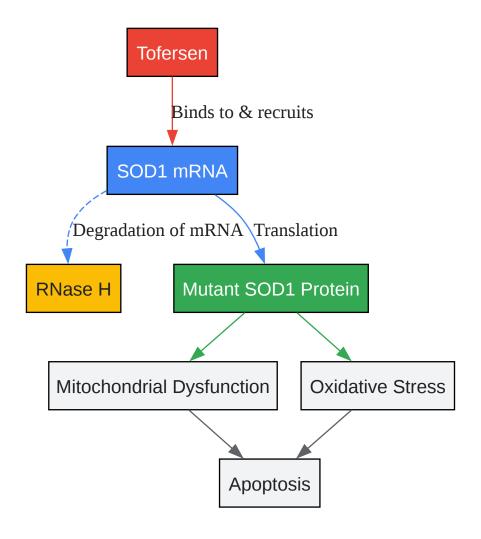




Click to download full resolution via product page

Caption: Experimental workflow for RNA-seq analysis of **Tofersen**.





Click to download full resolution via product page

Caption: **Tofersen**'s mechanism of action on the SOD1 pathway.



Click to download full resolution via product page

Caption: Bioinformatic pipeline for off-target analysis.

Bioinformatic Analysis Protocol



- 1. Raw Read Quality Control and Pre-processing
- Tool: FastQC
- Procedure: Assess the quality of the raw sequencing reads. Look for per-base sequence quality, GC content, and adapter contamination.
- Tool: Trimmomatic
- Procedure: Remove low-quality bases and adapter sequences from the raw reads.
- 2. Alignment to Reference Genome
- Tool: STAR (Spliced Transcripts Alignment to a Reference)
- Procedure: Align the processed reads to the human reference genome (e.g., GRCh38).
- 3. Gene Expression Quantification
- Tool: RSEM (RNA-Seq by Expectation-Maximization) or featureCounts
- Procedure: Count the number of reads mapping to each gene to generate a gene expression matrix.
- 4. Differential Gene Expression (DGE) Analysis
- Tool: DESeq2 or edgeR (R packages)
- Procedure:
 - Normalize the raw counts to account for differences in library size and RNA composition.
 - Perform statistical analysis to identify genes that are significantly differentially expressed between the **Tofersen**-treated group and the control groups.
 - Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
- Off-Target Prediction and Filtering

Methodological & Application





• Procedure:

- For each significantly upregulated or downregulated gene, perform a sequence alignment search (e.g., BLAST) against its mRNA sequence using the **Tofersen** sequence as the query.
- Identify potential off-target genes that have significant sequence similarity to **Tofersen**,
 particularly in the seed region.
- Prioritize off-target candidates based on the degree of sequence homology and the magnitude of the expression change.
- 6. Pathway and Functional Enrichment Analysis
- Tool: GSEA (Gene Set Enrichment Analysis) or DAVID
- Procedure: Use the list of differentially expressed genes to identify over-represented biological pathways, molecular functions, and cellular components. This helps to understand the potential functional consequences of both on-target and off-target effects.

Conclusion

RNA sequencing provides a robust and unbiased approach for the preclinical safety assessment of **Tofersen** and other ASO-based therapeutics. By following a rigorous experimental and bioinformatic protocol, researchers can confidently identify and characterize potential off-target effects, ensuring a more complete understanding of the drug's mechanism of action and overall safety profile. The data generated from these studies are invaluable for regulatory submissions and for guiding the development of safer and more effective oligonucleotide drugs.

 To cite this document: BenchChem. [Application Notes & Protocols: Utilizing RNA Sequencing to Analyze Off-Target Effects of Tofersen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#rna-sequencing-to-analyze-off-target-effects-of-tofersen]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com